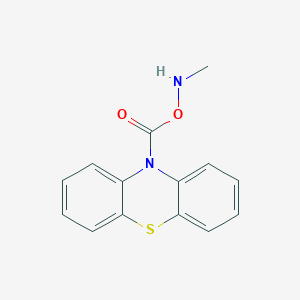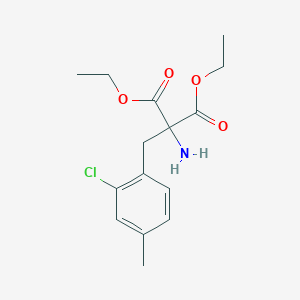![molecular formula C22H21N5S B12932063 6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine CAS No. 37154-86-2](/img/structure/B12932063.png)
6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzhydrylthio group at the 6th position and a pyrrolidin-1-yl group at the 9th position of the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors such as formamidine and cyanamide derivatives.
Introduction of the Benzhydrylthio Group: The benzhydrylthio group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable thiol reagent.
Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the purine core.
Industrial Production Methods
Industrial production of 6-(benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any oxidized forms back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydrylthio group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzhydryl chloride, thiol reagents, pyrrolidine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioether.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydrylthio group and pyrrolidin-1-yl group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzhydryloxy)-9-(pyrrolidin-1-yl)-9H-purine: Similar structure with an oxygen atom replacing the sulfur atom.
6-(Benzhydrylamino)-9-(pyrrolidin-1-yl)-9H-purine: Similar structure with an amino group replacing the sulfur atom.
6-(Benzhydrylthio)-9-(morpholin-1-yl)-9H-purine: Similar structure with a morpholine ring replacing the pyrrolidine ring.
Uniqueness
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine is unique due to the presence of both the benzhydrylthio and pyrrolidin-1-yl groups, which contribute to its distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
37154-86-2 |
|---|---|
Molekularformel |
C22H21N5S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
6-benzhydrylsulfanyl-9-pyrrolidin-1-ylpurine |
InChI |
InChI=1S/C22H21N5S/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)28-22-19-21(23-15-24-22)27(16-25-19)26-13-7-8-14-26/h1-6,9-12,15-16,20H,7-8,13-14H2 |
InChI-Schlüssel |
LPSCBBXKHTXRER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)N2C=NC3=C2N=CN=C3SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



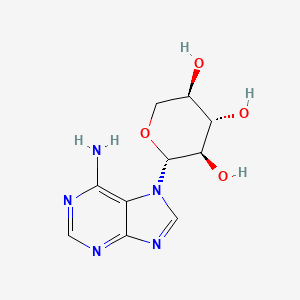

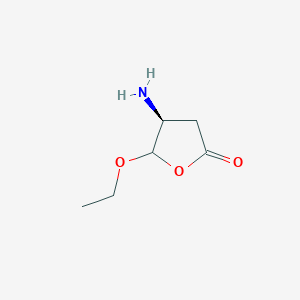

![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)
![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
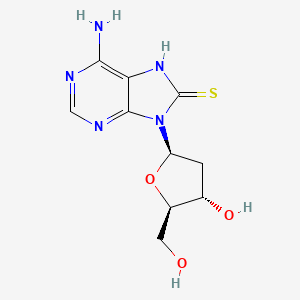
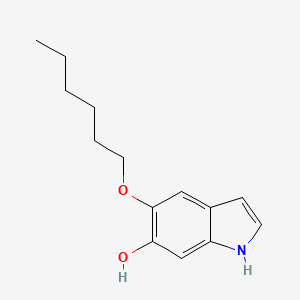
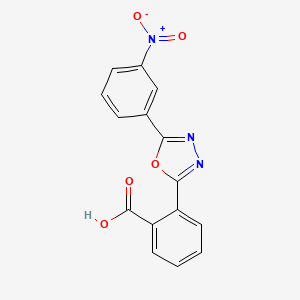
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)

